3-Acetylneamine

Pharmaceutical Analysis Method Validation Quality Control

3-Acetylneamine (CAS 54617-39-9) is a specific, chemically-defined aminoglycoside derivative with the molecular formula C14H28N4O7 and a molecular weight of 364.39 g/mol. It is not a primary therapeutic agent but is instead recognized as a structurally significant compound within the neomycin class.

Molecular Formula C14H28N4O7
Molecular Weight 364.39 g/mol
CAS No. 54617-39-9
Cat. No. B12777757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetylneamine
CAS54617-39-9
Molecular FormulaC14H28N4O7
Molecular Weight364.39 g/mol
Structural Identifiers
SMILESCC(=O)NC1CC(C(C(C1OC2C(C(C(C(O2)CN)O)O)N)O)O)N
InChIInChI=1S/C14H28N4O7/c1-4(19)18-6-2-5(16)9(20)12(23)13(6)25-14-8(17)11(22)10(21)7(3-15)24-14/h5-14,20-23H,2-3,15-17H2,1H3,(H,18,19)/t5-,6+,7-,8-,9+,10-,11-,12-,13-,14-/m1/s1
InChIKeyYJZDNCZWNZNHGB-JPYLPOILSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 3-Acetylneamine (CAS 54617-39-9): Defined Impurity for Aminoglycoside Analysis and Procurement


3-Acetylneamine (CAS 54617-39-9) is a specific, chemically-defined aminoglycoside derivative with the molecular formula C14H28N4O7 and a molecular weight of 364.39 g/mol [1]. It is not a primary therapeutic agent but is instead recognized as a structurally significant compound within the neomycin class. Its primary documented identity is as a specified impurity in neomycin sulfate pharmaceutical preparations, formally listed as Neomycin Sulfate EP Impurity B in the European Pharmacopoeia (EP) [2]. The compound's structure is derived from the neamine core, featuring a regioselective acetylation at the 3-amino group of the 2-deoxystreptamine ring, a modification that reflects a common bacterial resistance mechanism .

Why 3-Acetylneamine Cannot Be Substituted by Generic Neamine or Neomycin for Regulatory and Analytical Workflows


Generic substitution with compounds like neamine (CAS 3947-65-7) or neomycin sulfate is functionally invalid for any application requiring 3-Acetylneamine's specific identity. While neamine is the core structural scaffold of many aminoglycosides , the addition of the acetyl group at the N3 position fundamentally alters the compound's molecular identity (MW 364.4 vs. 322.4 g/mol for neamine) [1]. This single modification is critical as it mimics the product of aminoglycoside-modifying enzymes (AMEs), specifically N-acetyltransferases, which are a primary cause of bacterial resistance . Consequently, 3-Acetylneamine is not a functional analog but a specific marker of impurity or degradation. Its established regulatory role as Neomycin Sulfate EP Impurity B [2] mandates its use for any analytical method development, validation, or quality control (QC) process that must demonstrate compliance with EP monograph specifications; substituting it with any other compound would invalidate the regulatory standing of the analytical procedure.

Quantitative Differentiation of 3-Acetylneamine: A Reference Standard Procurement Guide


Regulatory Identity and Pharmacopoeial Definition for Analytical Method Validation

The primary differentiator for 3-Acetylneamine is its unambiguous regulatory identity as Neomycin Sulfate EP Impurity B [1]. This designation, not shared by its parent compound neamine (Impurity A) [2], creates a non-interchangeable requirement for analytical workflows. Its procurement is mandated for any lab conducting EP-compliant method development, validation, or QC release testing for neomycin sulfate APIs or drug products [1].

Pharmaceutical Analysis Method Validation Quality Control Regulatory Compliance

Physicochemical Distinction from Core Scaffold Neamine for Chromatographic Selectivity

The presence of the N-acetyl group results in a significant difference in molecular weight and polarity compared to the parent neamine scaffold. 3-Acetylneamine has a molecular weight of 364.39 g/mol, which is 42.03 g/mol greater than that of neamine (322.36 g/mol) . This mass difference corresponds to the addition of a C2H2O (acetyl) group. This specific, quantifiable difference is fundamental for its distinct chromatographic retention time and unique mass-to-charge ratio (m/z) in LC-MS analysis, enabling its selective identification and quantification in complex mixtures like neomycin sulfate .

Chromatography LC-MS Analytical Chemistry Impurity Profiling

Key Applications for 3-Acetylneamine in Analytical and Research Settings


Analytical Method Development and Validation for Neomycin Sulfate

3-Acetylneamine is the essential reference standard for developing, validating, and performing analytical methods for neomycin sulfate. Its defined identity as EP Impurity B [1] makes it mandatory for establishing system suitability, determining relative retention times, and quantifying this specific impurity in pharmaceutical batches. This ensures compliance with EP specifications, a requirement for regulatory submissions such as ANDAs or during commercial QC release testing [1].

Identification and Quantification in Impurity Profiling by LC-MS

In impurity profiling studies using liquid chromatography-mass spectrometry (LC-MS), 3-Acetylneamine serves as a crucial marker. Its specific molecular weight of 364.39 g/mol provides a distinct [M+H]+ ion at m/z 365.4, allowing for its unambiguous identification and quantification separate from neamine (m/z 323.4) . This enables precise monitoring of the levels of this specific degradation product or process impurity in API and drug product stability studies.

Studying Aminoglycoside Inactivating Enzyme Activity

3-Acetylneamine represents the direct product of N-acetylation by bacterial resistance enzymes, specifically AAC(3) family N-acetyltransferases [1]. Researchers investigating bacterial resistance mechanisms can use this compound as a reference standard to calibrate and validate assays designed to detect and measure the activity of these enzymes. Its use provides a defined chemical endpoint for studying the kinetics of antibiotic inactivation.

Reference Material for Forced Degradation Studies

In forced degradation (stress) studies of neomycin sulfate, 3-Acetylneamine can be used as a reference marker to identify and track the formation of specific degradation products under various conditions. By spiking samples with this known impurity, analysts can confirm peak identity and validate the stability-indicating nature of their analytical methods [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Acetylneamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.